
3-Nonene
Übersicht
Beschreibung
3-Nonene is a straight-chain, unsaturated hydrocarbon that belongs to the class of alkenes. It is a colorless liquid with a characteristic odor and is used in various industrial applications. 3-Nonene has been the subject of scientific research due to its unique properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 3-Nonene is not fully understood, but it is believed to interact with various cellular components, including enzymes and receptors. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-Nonene has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Nonene in lab experiments is its availability and relatively low cost compared to other chemicals. It is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-Nonene is its potential toxicity and flammability, which requires proper handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 3-Nonene. One potential area of research is the development of new synthetic methods for the production of 3-Nonene. Another area of research is the investigation of its potential applications in the field of medicine, such as its use as a drug delivery system or as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Nonene and its potential effects on human health and the environment.
Conclusion:
In conclusion, 3-Nonene is a unique chemical with a range of potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Nonene and its applications in different fields.
Wissenschaftliche Forschungsanwendungen
3-Nonene has been extensively studied for its potential applications in various fields, including organic synthesis, polymerization, and material science. It has been used as a monomer in the production of polyolefins and as a reactant in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
125146-82-9 |
|---|---|
Produktname |
3-Nonene |
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
non-3-ene |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
YCBSHDKATAPNIA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC |
Kanonische SMILES |
CCCCCC=CCC |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
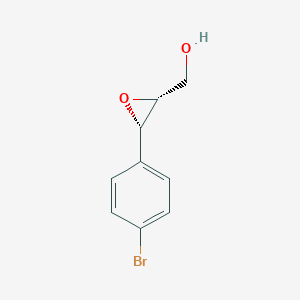
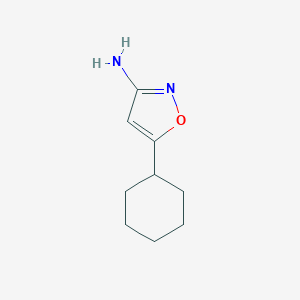


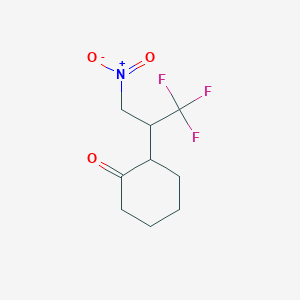
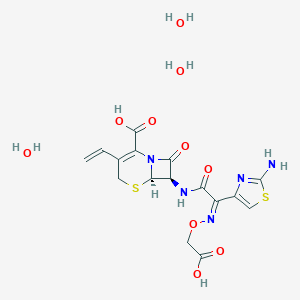
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
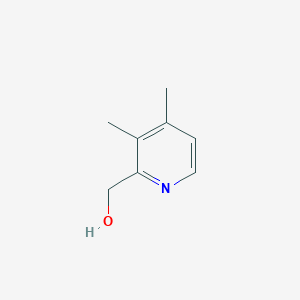
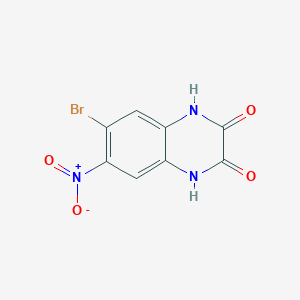
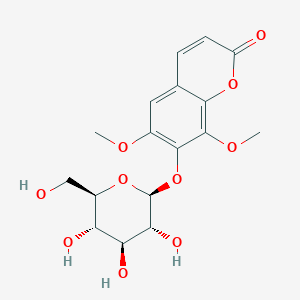


![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)